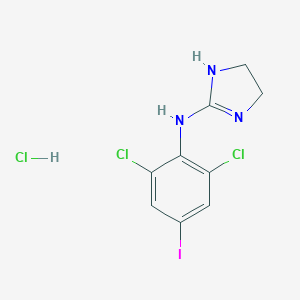

p-ヨードクロニジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

P-ヨードクロニジンは、α2アドレナリン受容体の部分アゴニストとして知られる化学化合物です。 それはしばしば、中枢α2アドレナリン受容体を研究するために科学研究で使用され、薬理学や神経科学を含むさまざまな分野で応用されています .

科学的研究の応用

P-IODOCLONIDINE is widely used in scientific research for its ability to bind to alpha-2 adrenergic receptors. Its applications include:

Pharmacology: Studying the effects of alpha-2 adrenergic receptor agonists and antagonists.

Neuroscience: Investigating the role of alpha-2 adrenergic receptors in the central nervous system.

Medicine: Exploring potential therapeutic uses in conditions such as hypertension and anxiety disorders.

作用機序

P-ヨードクロニジンは、Gタンパク質共役受容体であるα2アドレナリン受容体に結合することにより、その効果を発揮します。この結合は、ノルエピネフリンの放出を阻害し、交感神経系の活性を低下させます。 この化合物の作用には、アデニル酸シクラーゼ活性の調節とサイクリックAMPレベルの低下が含まれます .

生化学分析

Biochemical Properties

p-Iodoclonidine hydrochloride interacts with the α2-adrenergic receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of neurotransmitter release . The interaction between p-Iodoclonidine hydrochloride and the α2-adrenergic receptor is characterized by the compound’s partial agonist activity .

Cellular Effects

The effects of p-Iodoclonidine hydrochloride on cells are primarily mediated through its interaction with the α2-adrenergic receptor. By acting as a partial agonist, p-Iodoclonidine hydrochloride can modulate the activity of this receptor, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

p-Iodoclonidine hydrochloride exerts its effects at the molecular level through its interaction with the α2-adrenergic receptor. This interaction can lead to the inhibition of adenylate cyclase activity in platelet membranes, which in turn potentiates ADP-induced platelet aggregation .

準備方法

合成経路と反応条件

P-ヨードクロニジンの合成は、通常、クロニジンのヨウ素化を含みます。一般的な方法の1つには、適切な酸化剤の存在下で、クロニジンとヨウ素を反応させることが含まれます。 反応条件は、芳香環のパラ位での選択的ヨウ素化を確実にするために、制御された温度とpHを必要とすることがよくあります .

工業生産方法

P-ヨードクロニジンの工業生産には、収率と純度を最大化するように最適化された反応条件による大規模なヨウ素化プロセスが含まれる場合があります。 連続フロー反応器の使用と再結晶およびクロマトグラフィーなどの高度な精製技術は、工業環境で一般的です .

化学反応の分析

反応の種類

P-ヨードクロニジンは、次を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、P-ヨードクロニジンを対応する還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヨウ素化キノンを生じることがありますが、還元は脱ヨウ素化誘導体を生じることがあります .

科学研究への応用

P-ヨードクロニジンは、α2アドレナリン受容体に結合する能力のために、科学研究で広く使用されています。その用途には以下が含まれます。

薬理学: α2アドレナリン受容体アゴニストとアンタゴニストの影響を研究すること。

神経科学: 中枢神経系におけるα2アドレナリン受容体の役割を調査すること。

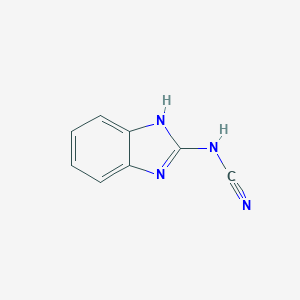

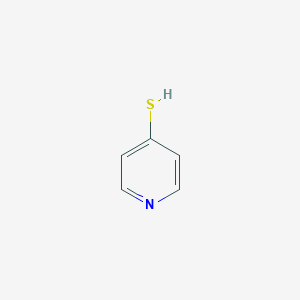

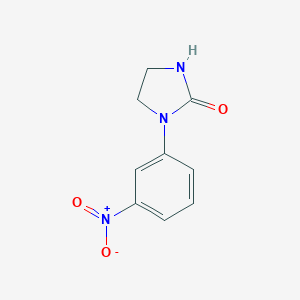

類似化合物との比較

類似化合物

クロニジン: 同様の薬理学的特性を持つ、よく知られたα2アドレナリン受容体アゴニスト。

モキソニジン: イミダゾリン受容体に対してより高い選択性を示す別のα2アドレナリン受容体アゴニスト。

リルメニジン: モキソニジンと同様で、イミダゾリン受容体に対して選択的な作用を示します.

独自性

P-ヨードクロニジンは、α2アドレナリン受容体に対する結合親和性と選択性を高める、特定のヨウ素化によって独特です。 これは、受容体結合研究と薬理学的研究における貴重なツールになります .

特性

CAS番号 |

108294-53-7 |

|---|---|

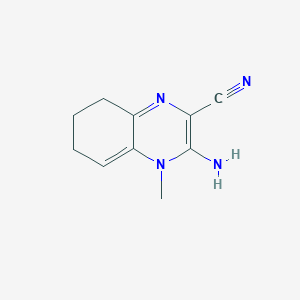

分子式 |

C9H8Cl2IN3 |

分子量 |

355.99 g/mol |

IUPAC名 |

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H8Cl2IN3/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15) |

InChIキー |

HSRPTPAPMBHRRJ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl |

正規SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl |

ピクトグラム |

Irritant |

溶解性 |

>58.9 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

4-iodoclonidine p-iodoclonidine |

製品の起源 |

United States |

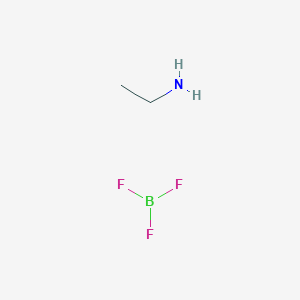

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)

![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)